![molecular formula C25H24N2O3 B11278450 3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11278450.png)
3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an aldehyde or ketone to form the quinazolinone core.
Etherification: The next step involves the etherification of the quinazolinone core with 4-ethylphenol and 4-methoxyphenol under basic conditions to introduce the ethylphenoxy and methoxyphenyl groups.
Final Cyclization: The final step involves the cyclization of the intermediate product to form the desired 3,4-dihydroquinazolin-4-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.
Scientific Research Applications
3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with receptor proteins to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used as a precursor in organic synthesis.
4-Ethyl-2-methoxyphenol: This compound shares the ethylphenoxy group and is used in various chemical applications.
Uniqueness
3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of both ethylphenoxy and methoxyphenyl groups in the quinazolinone core provides a unique structural framework that can interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H24N2O3/c1-3-18-8-12-21(13-9-18)30-17-16-27-24(19-10-14-20(29-2)15-11-19)26-23-7-5-4-6-22(23)25(27)28/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
MIWNNEVGCFAIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11278372.png)
![N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11278379.png)
![2-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11278392.png)
![6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278399.png)
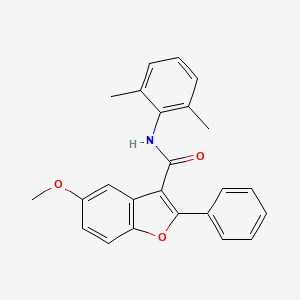
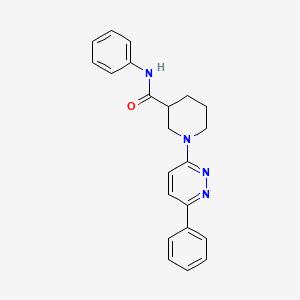
![(2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11278405.png)
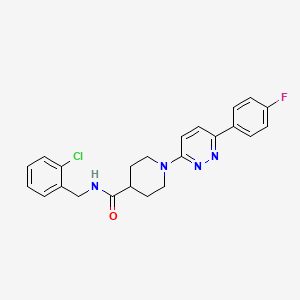
![9-(4-methoxyphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278419.png)
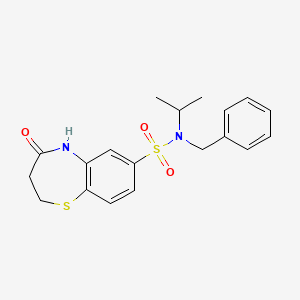
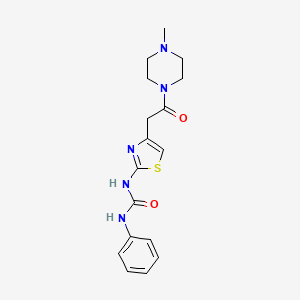
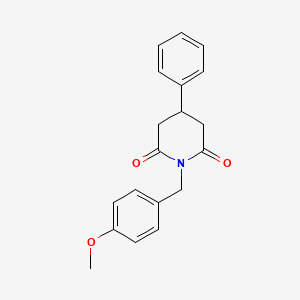
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-cyanophenyl)acetamide](/img/structure/B11278437.png)
![(2E)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylprop-2-enamide](/img/structure/B11278445.png)
